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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. While specific experimental

data for this compound is limited, this document synthesizes information from analogous

structures and the well-documented chemistry of the 1,3-cyclohexanedione scaffold. The guide

covers nomenclature, structural properties, predicted physical constants, spectral

characteristics, and a plausible synthetic pathway. Furthermore, it delves into the significant

keto-enol tautomerism inherent to this class of molecules and explores their potential

applications in drug discovery and development, supported by evidence from related

compounds. This document is intended to serve as a foundational resource for researchers

interested in the synthesis, characterization, and application of 5-aryl-cyclohexane-1,3-dione

derivatives.
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5-(4-Chlorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, featuring

a 4-chlorophenyl substituent at the 5-position of the cyclohexane ring.

Table 1: Compound Identification

Identifier Value

IUPAC Name 5-(4-chlorophenyl)cyclohexane-1,3-dione

CAS Number 27463-38-3[1][2]

Molecular Formula C₁₂H₁₁ClO₂[1][2]

Molecular Weight 222.67 g/mol [1][2]

The core structure is the cyclohexane-1,3-dione ring, which is known to be a versatile scaffold

in medicinal chemistry.[3][4] The presence of the chlorine atom on the phenyl ring is expected

to influence the compound's lipophilicity and electronic properties, which can, in turn, affect its

biological activity.

Predicted Physical Characteristics
Direct experimental data for the physical properties of 5-(4-Chlorophenyl)cyclohexane-1,3-
dione are not readily available in the literature. However, by examining closely related analogs,

we can predict its key physical characteristics with a reasonable degree of confidence.

Table 2: Predicted Physical Properties
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Property Predicted Value Rationale/Supporting Data

Appearance
White to off-white crystalline

solid

Based on the appearance of

related aryl-cyclohexanedione

compounds.

Melting Point Approx. 185-195 °C

The melting point of 5-

phenylcyclohexane-1,3-dione

is 188 °C[5], and 5-(4-

fluorophenyl)cyclohexane-1,3-

dione is 186-189 °C.[6][7] The

chloro-substituted analog is

expected to have a similar

melting point.

Boiling Point > 300 °C (decomposes)

High molecular weight and

polar functional groups

suggest a high boiling point,

likely with decomposition.

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO, DMF, and alcohols.

The parent compound, 1,3-

cyclohexanedione, is slightly

soluble in water.[8] The

addition of the lipophilic 4-

chlorophenyl group will likely

decrease water solubility.

Chemical Characteristics and Reactivity
The chemical behavior of 5-(4-Chlorophenyl)cyclohexane-1,3-dione is dominated by the 1,3-

dicarbonyl functionality, which imparts several key reactive features.

Keto-Enol Tautomerism
A critical feature of 1,3-cyclohexanediones is their existence in a tautomeric equilibrium

between the diketo form and the more stable enol form.[8] In solution, the enol tautomer, 3-

hydroxy-5-(4-chlorophenyl)cyclohex-2-en-1-one, is expected to be the predominant species.

This stability is attributed to the formation of a conjugated system and intermolecular hydrogen

bonding in concentrated solutions.[2] The equilibrium is solvent-dependent.[9]
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Diagram 1: Keto-Enol Tautomerism

Diketone Form Enol Form

Equilibrium

Click to download full resolution via product page

Caption: Tautomeric equilibrium of the cyclohexane-1,3-dione core.

Acidity
The protons on the carbon atom alpha to both carbonyl groups (C2) are acidic due to the

resonance stabilization of the resulting enolate anion. This acidity allows for a variety of

alkylation and acylation reactions at this position. The parent 1,3-cyclohexanedione has a pKa

of approximately 5.26.[8]

Reactivity
The enol form possesses a nucleophilic double bond, making it susceptible to electrophilic

attack. The carbonyl groups can undergo standard ketone reactions, such as condensation

with amines and hydrazines to form enaminones and other heterocyclic systems. The versatile

reactivity of the 1,3-cyclohexanedione scaffold makes it a valuable building block in organic

synthesis.[3]

Spectral Analysis (Predicted)
While experimental spectra for 5-(4-Chlorophenyl)cyclohexane-1,3-dione are not available,

we can predict the key spectral features based on its structure and data from analogous

compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-phenylcyclohexane-1,3-dione can be used as a model.[10] The

spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, the
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methine proton at C5, and the methylene protons at C4 and C6. The enolic proton will likely

appear as a broad singlet at a downfield chemical shift.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton(s)
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic (C₆H₄Cl) 7.2 - 7.5 Multiplet

Enolic OH ~11-12 Broad Singlet

Vinylic (C2-H) ~5.5 Singlet

Methine (C5-H) ~3.5 Multiplet

Methylene (C4, C6-H) 2.2 - 2.8 Multiplet

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, the enolic

carbons, and the carbons of the 4-chlorophenyl group.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon(s) Predicted Chemical Shift (δ, ppm)

Carbonyl (C1, C3) ~190 - 205

Enolic (C2, C3) ~100, ~175

Aromatic (C₆H₄Cl) ~128 - 140

Methine (C5) ~40

Methylene (C4, C6) ~30 - 35

Infrared (IR) Spectroscopy
The IR spectrum of β-diketones is characterized by strong absorptions from the carbonyl

groups.[11][12] Due to the predominance of the enol form, a broad O-H stretch from the enolic
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hydroxyl group is expected, along with C=O and C=C stretching vibrations from the conjugated

system.

Table 5: Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H (enolic) 3200 - 2500 Broad, Medium

C-H (aromatic) 3100 - 3000 Medium

C-H (aliphatic) 2950 - 2850 Medium

C=O (conjugated ketone) 1650 - 1600 Strong

C=C (conjugated) 1600 - 1550 Strong

C-Cl 850 - 800 Strong

Synthesis Protocol
A plausible and efficient synthesis of 5-aryl-cyclohexane-1,3-diones can be achieved through a

one-pot Michael-Claisen condensation reaction.[13]

Diagram 2: Proposed Synthetic Workflow

4-Chlorocinnamic acid ester + Acetone Strong Base (e.g., NaH) Michael-Claisen Condensation Aqueous Workup & Extraction Column Chromatography 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Click to download full resolution via product page

Caption: One-pot synthesis of the target compound.

Step-by-Step Methodology
Reaction Setup: To a solution of a strong base, such as sodium hydride, in an anhydrous

solvent like toluene, add acetone at a reduced temperature (-10 °C to 0 °C).

Michael Addition: Slowly add a solution of an α,β-unsaturated ester, such as ethyl 4-

chlorocinnamate, to the reaction mixture. The enolate of acetone will act as the Michael
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donor.

Claisen Condensation: After the Michael addition is complete, allow the reaction to warm to

room temperature. An intramolecular Claisen condensation will occur to form the

cyclohexane-1,3-dione ring system.

Workup: Quench the reaction with a dilute acid and extract the product with an organic

solvent.

Purification: The crude product can be purified by column chromatography on silica gel to

yield the desired 5-(4-Chlorophenyl)cyclohexane-1,3-dione.

This one-pot procedure is advantageous due to its atom economy and operational simplicity.

[13]

Applications in Drug Development
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities.[14][15]

Anticancer Agents: Numerous studies have demonstrated the potential of cyclohexane-1,3-

dione derivatives as anticancer agents.[3][4] They have been investigated as inhibitors of

various protein kinases that are crucial for cancer cell proliferation and survival.

Enzyme Inhibition: The dione moiety can act as a pharmacophore for the inhibition of several

classes of enzymes.[14] For instance, derivatives have been developed as potent inhibitors

of tyrosine kinases.[14]

Antimicrobial Properties: Some cyclohexane-1,3-dione derivatives have shown promising

antibacterial and antifungal activities.[15]

The introduction of the 4-chlorophenyl group in 5-(4-Chlorophenyl)cyclohexane-1,3-dione
provides a handle for further structural modifications to optimize potency and pharmacokinetic

properties for various therapeutic targets.

Conclusion
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5-(4-Chlorophenyl)cyclohexane-1,3-dione is a compound of significant interest due to the

established importance of the 1,3-cyclohexanedione scaffold in medicinal chemistry. While

direct experimental data is sparse, this guide provides a robust, data-driven overview of its

predicted physical and chemical properties, spectral characteristics, and a viable synthetic

route. The pronounced keto-enol tautomerism and the versatile reactivity of this molecule make

it an attractive starting point for the synthesis of novel bioactive compounds. Further research

into the biological activities of this specific compound and its derivatives is warranted to fully

explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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